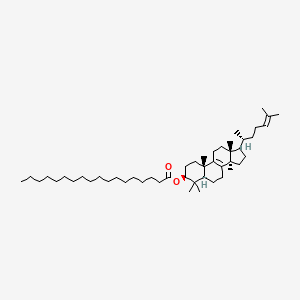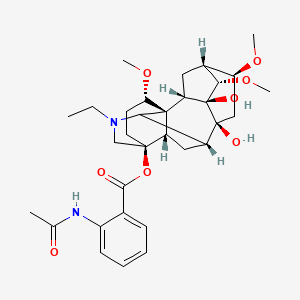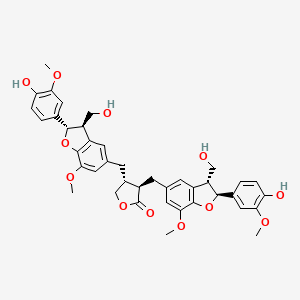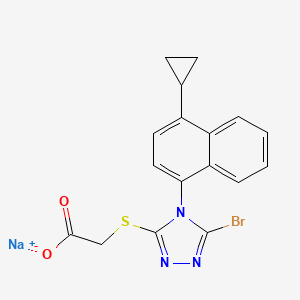
Lesinurad sodium
Overview
Description
Synthesis Analysis
An efficient, practical, and environmentally-friendly synthetic route of lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and acceptable overall yield (38.8%) .Molecular Structure Analysis
Lesinurad’s chemical name is 2((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid . A total of 30–40% of the dose is excreted unchanged in urine and it additionally undergoes processing by CYP2C9 .Chemical Reactions Analysis
Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid .Physical And Chemical Properties Analysis
Lesinurad sodium has a molecular weight of 426.26 and a molecular formula of C17H13BrN3NaO2S .Scientific Research Applications
Treatment of Hyperuricemia in Gout
Lesinurad sodium: is primarily used to treat hyperuricemia associated with gout. It acts by inhibiting the renal urate transporter URAT1, which is crucial for the regulation of serum uric acid levels. By blocking URAT1, Lesinurad promotes the excretion of uric acid, thereby reducing its concentration in the blood .
Inhibition of Urate Transporters
Apart from URAT1, Lesinurad also inhibits another urate transporter, OAT4. This dual inhibition contributes to its effectiveness in lowering serum uric acid levels. It’s important to note that Lesinurad does not affect GLUT9 or ABCG2 transporters, which minimizes the risk of off-target effects .
Pharmacokinetics and Pharmacodynamics
Research on Lesinurad has provided valuable data on its pharmacokinetics and pharmacodynamics. Studies have shown that after oral administration, Lesinurad is rapidly absorbed, and its plasma concentration increases in a dose-proportional manner. This information is crucial for determining the appropriate dosing for therapeutic efficacy .
Safety Profile
Lesinurad has been evaluated for safety in clinical trials. It has demonstrated a favorable safety profile, with a low risk for mitochondrial toxicity and PPARγ induction compared to other uricosuric drugs. This makes it a safer option for long-term management of gout .
Selectivity and Risk of Nephrotoxicity
Lesinurad’s selectivity for uric acid transporters and its minimal interaction with other organic anion transporters (OAT1 and OAT3) reduce the risk of nephrotoxicity. This selectivity is essential for patient safety, particularly in individuals with compromised renal function .
Impact on Chronic Kidney Disease
Chronic kidney disease (CKD) patients often suffer from hyperuricemia. Lesinurad’s ability to lower serum uric acid levels without significant renal impairment offers a potential therapeutic application for CKD patients, although this requires careful monitoring due to the drug’s action on renal transporters .
Mechanism of Action
Target of Action
Lesinurad sodium primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .
Mode of Action
Lesinurad inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, Lesinurad blocks the reabsorption of uric acid from the renal tubules, thereby increasing the excretion of uric acid .
Biochemical Pathways
The inhibition of URAT1 and OAT4 by Lesinurad disrupts the normal reabsorption of uric acid in the kidneys . This leads to an increase in the urinary excretion of uric acid and a decrease in serum uric acid concentration .
Pharmacokinetics
Lesinurad is an oral drug and its absorption is rapid . The exposure to Lesinurad increases in a dose-proportional manner . There is no apparent accumulation of Lesinurad with multiple daily doses . The urinary excretion of unchanged Lesinurad is generally between 30% and 40% of the dose .
Result of Action
The primary result of Lesinurad’s action is a reduction in serum uric acid levels . This is achieved through increased urinary excretion of uric acid . In clinical trials, the association of Lesinurad with either allopurinol or febuxostat achieved a greater reduction in serum uric acid than the xanthine oxidase inhibitors alone .
Safety and Hazards
properties
IUPAC Name |
sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYMVLTWIBGEMC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN3NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lesinurad sodium | |
CAS RN |
1151516-14-1 | |
| Record name | Lesinurad sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LESINURAD SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

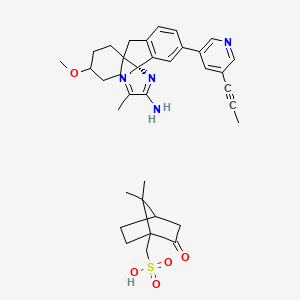
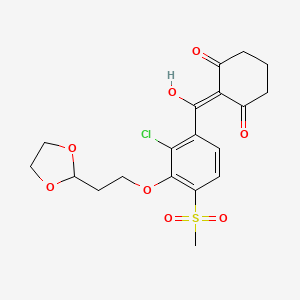


![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)



